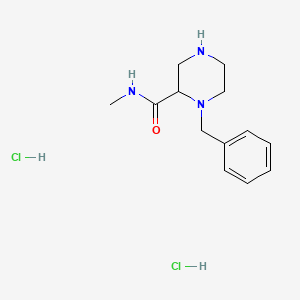

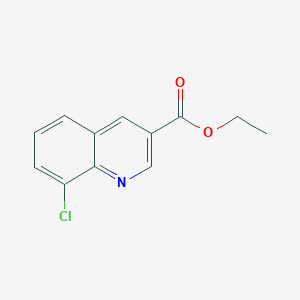

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

説明

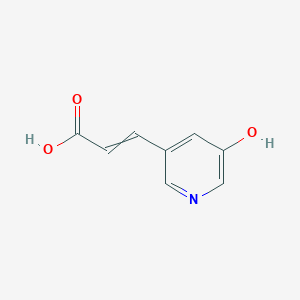

“(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” consists of 9 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 205.0869564 .Physical And Chemical Properties Analysis

“(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” has a complexity of 187, a rotatable bond count of 3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a topological polar surface area of 38.3, and a heavy atom count of 13 .科学的研究の応用

Pharmacological Properties

The compound ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, also known as etozolin, exhibits interesting pharmacological properties. It has shown to possess low toxicity, potent diuretic, and saluretic properties with a mild onset of action in animal experiments. Notably, it demonstrated a marked antihypertensive effect in long-term experiments on hypertensive rats. The absence of effects contradicting its use as a diuretic indicates its potential utility in medical treatments (Herrmann et al., 1977).

Diuretic Efficacy and Pharmacokinetics

Etozolin and its main metabolite, ozolinone, have been the subject of research to understand their therapeutic concentrations in plasma. A method based on high-performance liquid chromatography (HPLC) was developed to determine these concentrations, demonstrating the compound's applicability in pharmacokinetic studies. This highlights the precision and sensitivity of the method in monitoring the diuretic's effects and its metabolite in the body (Hengy et al., 1980).

Structural and Chemical Analysis

The structural analysis of related compounds reveals insights into the chemical properties and interactions of piperidine derivatives. For example, the study of desloratadine, a tricyclic antihistamine with a piperidinylidene component, sheds light on how these molecules do not necessarily rely on strong hydrogen bonds despite containing hydrogen bond donors. Such insights can contribute to the understanding of similar compounds, including (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, in terms of their molecular behavior and potential interactions (Bhatt & Desiraju, 2006).

Renal Function and Electrolyte Reabsorption

The effects of etozolin on renal function and electrolyte reabsorption were investigated, showcasing its impact on increasing urinary fluid and sodium excretion while decreasing the glomerular filtration rate. Notably, etozolin was found to not significantly influence fluid and electrolyte reabsorption in the proximal convolution but did indicate an inhibitory effect on reabsorption in the loop of Henle. This points to its specific diuretic action site being similar to that of other known diuretics like furosemide and ethacrynic acid (Greven & Heidenreich, 1977).

特性

IUPAC Name |

ethyl 2-piperidin-3-ylideneacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIJKQHMXNKETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)

![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)